3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione
Description
The compound 3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a heterocyclic molecule featuring a fused pyridazine-triazepine-dione core. Its structure includes a 4-ethoxyphenyl substituent at position 3 and a methyl group at position 7. The ethoxy group (-OCH₂CH₃) enhances hydrophobicity and may influence electronic properties, while the methyl group contributes to steric effects and metabolic stability .
Properties
CAS No. |
67744-77-8 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-methyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C17H23N3O3/c1-3-23-15-8-6-14(7-9-15)18-11-16(21)19-10-4-5-13(2)20(19)17(22)12-18/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
NIEZKKNMLQZNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N3CCCC(N3C(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- Target vs.
- Coumarin-Benzodiazepine Hybrids : Compounds like 4g and 4h () incorporate coumarin and benzodiazepine/oxazepine units, differing in core heterocycles but sharing nitrogen-rich pharmacophores.
Physicochemical Properties
The 4-ethoxyphenyl substituent increases molecular weight (MW = 317.4 g/mol) compared to the phenyl analogue (MW = 285.3 g/mol). The ethoxy group’s electron-donating nature may enhance stability under acidic conditions, while the methyl group at position 7 reduces conformational flexibility .
Pharmacological Potential
The ethoxy group may enhance blood-brain barrier permeability compared to hydroxylated analogues .
Biological Activity
The compound 3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyridazine derivatives characterized by a complex structure that includes multiple rings and functional groups. The molecular formula is , and its molecular weight is approximately 306.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.38 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Animal studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues, suggesting a role in the treatment of conditions like Alzheimer's disease.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Activity : Disruption of bacterial membranes and inhibition of essential metabolic pathways.
- Neuroprotection : Modulation of oxidative stress responses and inflammatory pathways.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM. Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. The compound was found to be more effective than standard antibiotics like ampicillin.
Case Study 3: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque formation in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
